molecular formula C28H14Br2N2O4 B392046 2,2'-BIS(4-BROMOPHENYL)-4{H},4'{H}-6,6'-BI-3,1-BENZOXAZINE-4,4'-DIONE

2,2'-BIS(4-BROMOPHENYL)-4{H},4'{H}-6,6'-BI-3,1-BENZOXAZINE-4,4'-DIONE

Cat. No.: B392046
M. Wt: 602.2g/mol
InChI Key: TUNUGXQWBOBFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two bromophenyl groups and a benzoxazine ring, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione typically involves the reaction of 4-bromophenyl derivatives with benzoxazine precursors under controlled conditions. One common method includes the use of zinc powder and titanium tetrachloride in anhydrous tetrahydrofuran (THF) as a solvent. The reaction mixture is cooled to 0°C and then heated to reflux for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds and π-π interactions, which contribute to its stability and reactivity. These interactions can affect various biological processes, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-bis(4-bromophenyl)-2,2’-bipyridine
  • 4,4’-bis(4-bromophenyl)-1,1’-biphenyl
  • 4,4’-bis(4-bromophenyl)-2,2’-bithiazole

Uniqueness

2,2’-bis(4-bromophenyl)-4H,4’H-6,6’-bi-3,1-benzoxazine-4,4’-dione is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C28H14Br2N2O4

Molecular Weight

602.2g/mol

IUPAC Name

2-(4-bromophenyl)-6-[2-(4-bromophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one

InChI

InChI=1S/C28H14Br2N2O4/c29-19-7-1-15(2-8-19)25-31-23-11-5-17(13-21(23)27(33)35-25)18-6-12-24-22(14-18)28(34)36-26(32-24)16-3-9-20(30)10-4-16/h1-14H

InChI Key

TUNUGXQWBOBFDS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=C(C=C6)Br)C(=O)O2)Br

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=C(C=C6)Br)C(=O)O2)Br

Origin of Product

United States

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